4-(4-Methoxyphenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
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Overview
Description
1-HYDROXY-4-(4-METHOXYPHENYL)-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its imidazolium core, which is substituted with hydroxy and methoxyphenyl groups, making it a subject of interest in both synthetic chemistry and applied research.
Preparation Methods
The synthesis of 1-HYDROXY-4-(4-METHOXYPHENYL)-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the hydroxy and methoxyphenyl groups is usually done through electrophilic aromatic substitution reactions.
Oxidation and reduction steps: These steps are crucial to achieve the desired oxidation state of the compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-HYDROXY-4-(4-METHOXYPHENYL)-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced or replaced under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-HYDROXY-4-(4-METHOXYPHENYL)-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-HYDROXY-4-(4-METHOXYPHENYL)-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Compared to other imidazolium-based compounds, 1-HYDROXY-4-(4-METHOXYPHENYL)-2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-IMIDAZOL-3-IUM-3-OLATE is unique due to its specific substitution pattern and functional groups. Similar compounds include:
1-HYDROXY-4-METHOXYIMIDAZOLE: Lacks the tetramethyl substitution, leading to different reactivity and applications.
4-METHOXY-2,2,5,5-TETRAMETHYLIMIDAZOLE: Similar structure but without the hydroxy group, affecting its chemical properties and biological activity.
Properties
Molecular Formula |
C14H20N2O3 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-hydroxy-5-(4-methoxyphenyl)-2,2,4,4-tetramethyl-1-oxidoimidazol-1-ium |
InChI |
InChI=1S/C14H20N2O3/c1-13(2)12(15(17)14(3,4)16(13)18)10-6-8-11(19-5)9-7-10/h6-9,18H,1-5H3 |
InChI Key |
KWGJYHHZXJJIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C(N1O)(C)C)[O-])C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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